Naratriptan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

Migraine is a complex neurological disorder characterized by recurring headaches, often accompanied by nausea, vomiting, and sensitivity to light and sound. The exact cause of migraine is unknown, but it is believed to involve abnormal activation of the trigeminal nerve pathway, leading to inflammation and dilation of blood vessels in the head.

Naratriptan is thought to work by stimulating specific serotonin receptors (5-HT1B/1D) located on blood vessels in the brain. This stimulation causes these blood vessels to constrict, reducing inflammation and pain associated with migraine. Source: Triptorelin (Sumatriptan, Zolmitriptan, Rizatriptan, Naratriptan, Almotriptan, Eletriptan, Frovatriptan): )

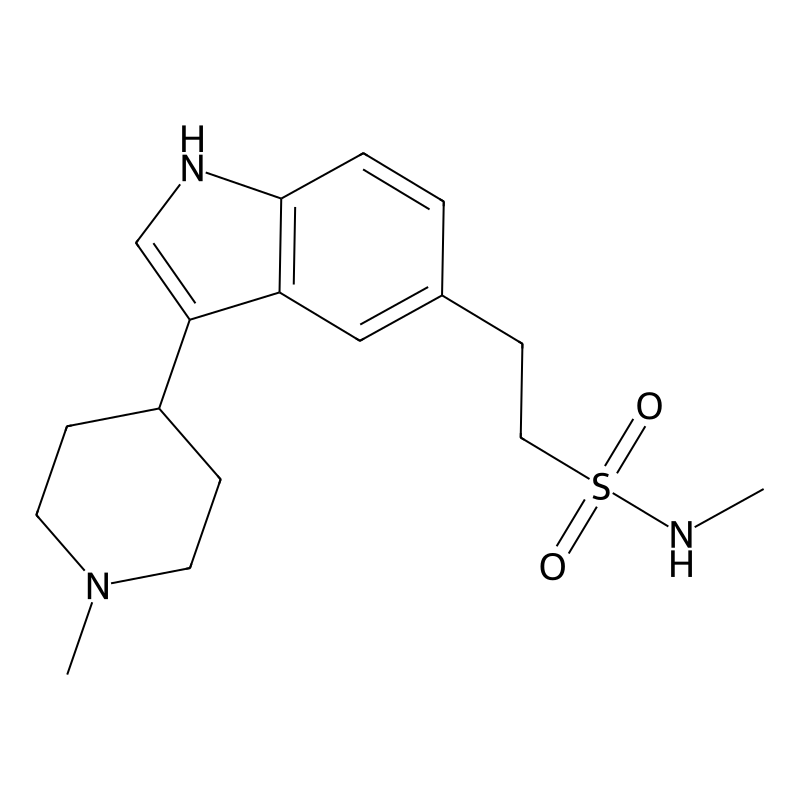

Naratriptan is a selective agonist of the serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors. Its chemical formula is C₁₇H₂₅N₃O₂S, and it has a molar mass of approximately 335.47 g/mol . Marketed under trade names such as Amerge and Naramig, naratriptan is effective in relieving migraine headaches, including associated symptoms like nausea and sensitivity to light and sound . It was patented in 1987 and approved for medical use in 1997 .

Migraine headaches are thought to involve the activation of the trigeminal nerve, leading to inflammation and vasoconstriction in the brain's blood vessels []. Naratriptan's mechanism of action targets these processes. By binding to the 5-HT1B/D receptors, it causes vasoconstriction of cranial blood vessels, reducing inflammation and ultimately alleviating migraine pain [].

The primary chemical reaction involving naratriptan is its binding to serotonin receptors. Naratriptan exhibits high selectivity for the 5-HT1B and 5-HT1D receptor subtypes, leading to vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptides . The compound is metabolized mainly in the liver through various cytochrome P450 isoenzymes into several inactive metabolites, contributing to its pharmacokinetic profile .

Naratriptan's biological activity centers around its role as a selective agonist at the 5-HT1B and 5-HT1D receptors. This action leads to the constriction of dilated cranial blood vessels and modulation of pain pathways in the brain, effectively alleviating migraine symptoms . Clinical studies indicate that naratriptan is less effective than other triptans like sumatriptan but demonstrates significant efficacy over placebo, with about two-thirds of patients experiencing relief within four hours after administration .

The synthesis of naratriptan involves several steps that typically start with the formation of an indole ring, which is characteristic of the triptan class. The synthesis pathway includes:

- Formation of the indole nucleus.

- Introduction of a piperidine moiety.

- Sulfonamide formation, which incorporates an ethanesulfonamide group into the structure .

These steps utilize various reagents and conditions tailored to achieve high purity and yield.

Naratriptan is primarily indicated for treating acute migraine attacks in adults. It does not prevent future migraines or reduce their frequency but provides significant relief during an attack . Due to its pharmacological profile, it is particularly useful for patients who do not respond well to non-steroidal anti-inflammatory drugs or other over-the-counter pain relievers.

Naratriptan can interact with other medications that affect serotonin levels, increasing the risk for serotonin syndrome—a potentially life-threatening condition characterized by symptoms such as agitation, confusion, rapid heart rate, and muscle rigidity . Caution is advised when co-administering naratriptan with other triptans or ergotamine medications due to potential additive effects on vascular tone and increased risk for adverse cardiovascular events .

Naratriptan shares similarities with other triptans but has unique pharmacokinetic properties that distinguish it from them. Here are some comparable compounds:

| Compound | Selectivity | Half-life (hours) | Efficacy | Common Side Effects |

|---|---|---|---|---|

| Sumatriptan | 5-HT1B/1D | 2-3 | High | Chest tightness, dizziness |

| Rizatriptan | 5-HT1B/1D | 2-3 | High | Drowsiness, nausea |

| Zolmitriptan | 5-HT1B/1D | 3-4 | Moderate to High | Dry mouth, fatigue |

| Almotriptan | 5-HT1B/1D | 3-4 | Moderate | Nausea, dizziness |

| Eletriptan | 5-HT1B/1D | 4-6 | Moderate | Fatigue, chest pressure |

Uniqueness of Naratriptan: Naratriptan has a longer half-life (5-8 hours) compared to many other triptans, allowing for more prolonged action and potentially fewer doses needed per migraine episode. Additionally, it tends to have a lower incidence of side effects compared to sumatriptan .

Key Reaction Mechanisms in Piperidine-Indole Synthesis

The formation of the piperidine-indole linkage in naratriptan represents one of the most critical synthetic challenges in its production. Multiple mechanistic pathways have been developed to achieve this crucial bond formation, each with distinct advantages and limitations for industrial applications.

Aldol Condensation Mechanism

The most widely employed industrial method involves the aldol condensation between N-methyl-4-piperidone and indole derivatives [1] [2] [3]. This reaction proceeds through nucleophilic attack of the indole C-3 position on the carbonyl carbon of the piperidone, followed by dehydration to form the exocyclic double bond. The mechanism initiates with base-catalyzed enolate formation of the piperidone, which then undergoes nucleophilic addition to the electrophilic indole system activated by potassium hydroxide in methanolic solution [3].

Under optimized conditions (reflux in methanol with KOH for 8-14 hours at 60-100°C), this method consistently achieves yields of 80-85% [1] [2]. The regioselectivity derives from the inherent nucleophilicity of the indole C-3 position and the electrophilic character of the N-methyl-4-piperidone carbonyl [3]. The reaction proceeds via a six-membered transition state that favors the formation of the thermodynamically stable 1,2,3,6-tetrahydropyridine intermediate.

Reductive Alkylation Pathways

Alternative approaches employ reductive alkylation strategies using aldehydes and amines under hydrogenation conditions [4]. This method utilizes palladium-catalyzed hydrogenation to reduce both the exocyclic double bond and simultaneously achieve N-debenzylation when benzyl-protected sulfonamides are employed [3]. The process requires forcing conditions (5 bar H₂, 50-60°C) to achieve complete reduction, but offers the advantage of one-pot deprotection and saturation of the piperidine ring.

Direct C-H Activation Mechanisms

Recent developments in transition metal catalysis have enabled direct C-H activation approaches for piperidine-indole coupling [5] [6]. These methods employ palladium-catalyzed oxidative coupling mechanisms that proceed through metallacycle intermediates. The reaction initiates with C-H activation at the indole C-3 position, followed by coordination of the piperidine substrate and subsequent reductive elimination to form the C-C bond [5].

The palladium-catalyzed intramolecular cyclization proceeds via a Pd(I)/Pd(III) catalytic cycle rather than the traditional Pd(0)/Pd(II) pathway [5]. This mechanistic distinction is crucial for understanding the reaction's tolerance to various functional groups and its selectivity patterns. The phosphinamide ligand systems prove essential for promoting effective coupling under these oxidative conditions [5].

Optimization of Sulfonamide Group Incorporation

The incorporation of the ethanesulfonamide moiety represents a defining structural feature of naratriptan and requires careful optimization to achieve both high yields and regioselectivity. Multiple synthetic strategies have been developed for this critical transformation.

Palladium-Catalyzed Heck Coupling

The industrial synthesis predominantly employs palladium-catalyzed Heck coupling between N-methylvinylsulfonamide and 5-bromoindole derivatives [1] [2] [7]. This method achieves excellent regioselectivity for the 5-position of the indole ring and provides yields exceeding 80% under optimized conditions [1]. The reaction proceeds through the classical Heck mechanism: oxidative addition of the aryl bromide to Pd(0), followed by alkene coordination, syn-carbopalladation, and β-hydride elimination [8].

Critical optimization parameters include catalyst loading (typically 5-10 mol% Pd(OAc)₂), ligand selection (tri-p-tolylphosphine or similar bulky phosphines), base choice (typically triethylamine or K₂CO₃), and reaction temperature (80-120°C in DMF) [1] [7]. The use of bulky phosphine ligands is essential for preventing catalyst deactivation and maintaining high turnover numbers during extended reaction times.

Vinyl Sulfonamide Synthesis and Addition

The preparation of N-methylvinylsulfonamide, a key reagent in the Heck coupling, requires specialized synthetic approaches due to its tendency toward polymerization [9]. Alternative strategies employ the synthesis of more stable vinyl sulfonic acid derivatives followed by amidation reactions [3].

The base-mediated condensation of 4-nitrobenzaldehyde with methanesulfonamides provides a practical route to vinylsulfonamides through Knoevenagel-type condensations [3]. The elimination of β-hydroxysulfonamide intermediates using mesyl chloride and triethylamine proceeds quantitatively to yield the desired vinyl compounds [3]. Subsequent catalytic reduction accomplishes simultaneous nitro group reduction and double bond saturation in a single operation [3].

Electrochemical Sulfonamide Formation

Recent advances in electrochemical synthesis have provided alternative pathways for sulfonamide formation that avoid the use of expensive palladium catalysts [10] [11]. These methods employ oxidative coupling between thiols and amines under electrolytic conditions, proceeding through disulfide intermediates and sulfenamide formation [10].

The electrochemical process initiates with anodic oxidation of thiols to disulfides, followed by amine oxidation to radical cations. The subsequent radical-mediated coupling generates sulfenamides, which undergo further oxidation to yield the final sulfonamide products [10]. This methodology demonstrates broad functional group tolerance and can be performed under ambient conditions without external oxidants.

Metal-Free Sulfonylation Strategies

One-pot synthesis approaches employing sulfur dioxide insertion reactions provide environmentally benign alternatives to traditional sulfonyl chloride methods [12]. These transformations utilize sulfur dioxide surrogates such as K₂S₂O₅ or DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as sulfur sources [12].

The reaction mechanism involves nucleophilic attack of aryl radicals on sulfur dioxide, followed by capture with amine nucleophiles to generate sulfonamide products directly [12]. These methods demonstrate excellent functional group compatibility and can tolerate various electron-donating and electron-withdrawing substituents on both aromatic rings [12].

Purification Techniques for Pharmaceutical-Grade Material

The production of pharmaceutical-grade naratriptan requires sophisticated purification strategies to achieve the stringent purity specifications (>99.8% by HPLC) required for human therapeutic use [13] [14].

Column Chromatographic Purification

Silica gel column chromatography using gradient elution systems represents a critical purification step for intermediate compounds in the naratriptan synthesis [13] [14]. The optimal solvent system employs dichloromethane/ethanol/ammonia gradients to achieve separation of naratriptan from closely related impurities [13].

The purification protocol begins with equilibration using pure dichloromethane, followed by gradient elution increasing the ethanol content from 0% to 15% over 20 column volumes [13]. The addition of ammonia (0.1-1%) in the final elution stages is essential for achieving baseline separation of basic impurities, particularly desmethyl naratriptan and other N-alkyl variants [13].

Recrystallization Optimization

The final purification step typically employs recrystallization from industrial methylated spirit (IMS)/water mixtures to achieve pharmaceutical-grade purity [13]. The process involves dissolution of crude naratriptan hydrochloride in hot IMS at 70-80°C, followed by controlled addition of water to the cloud point [13].

Seeding with pure naratriptan hydrochloride crystals at 50-60°C initiates crystallization, which proceeds under controlled cooling to 5-20°C over 2-4 hours [13]. This process consistently yields material with >99.8% purity and effectively removes process-related impurities including residual palladium species and organic byproducts [13].

Polymorphic Form Control

The crystallization process must carefully control the polymorphic form of naratriptan hydrochloride to ensure consistent pharmaceutical properties [15]. Different crystalline forms exhibit distinct X-ray powder diffraction patterns and may have varying solubility and bioavailability characteristics [13].

The preferred crystalline form is obtained by maintaining specific temperature profiles during crystallization and controlling the rate of cooling [13]. Rapid cooling typically produces amorphous or less stable polymorphic forms, while controlled cooling at 1-2°C per hour favors formation of the thermodynamically stable crystalline polymorph [13].

Analytical Method Development

High-performance liquid chromatography (HPLC) methods using C-18 reverse-phase columns provide the primary analytical technique for purity determination [16] [17]. The optimized mobile phase composition of acetonitrile:water (50:50) with 0.1% formic acid achieves baseline separation of naratriptan from all known impurities and degradation products [16].

The method demonstrates excellent linearity across the concentration range of 0.1-25.0 ng/mL with correlation coefficients >0.9998 [16]. Validation parameters including precision (1.8-3.6% RSD), accuracy (101.7-104.2%), and stability confirm the method's suitability for pharmaceutical quality control applications [16].

Liquid-Liquid Extraction Protocols

pH-dependent extraction protocols enable efficient separation of naratriptan base from acidic and neutral impurities [18]. The process utilizes the basic character of the piperidine nitrogen (pKa ≈ 9.2) to achieve selective extraction under alkaline conditions [18].

The purification sequence involves treatment of aqueous naratriptan solutions with 0.1% sodium hydroxide, followed by extraction with chloroform [18]. The organic phase contains the free base form, which can be subsequently converted to the hydrochloride salt by treatment with hydrochloric acid in organic media [18]. This approach consistently achieves 80-90% recovery with significant improvement in purity [18].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.6

Appearance

Melting Point

Storage

UNII

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

ATC Code

N02 - Analgesics

N02C - Antimigraine preparations

N02CC - Selective serotonin (5ht1) agonists

N02CC02 - Naratriptan

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Serotonin

HTR1D [HSA:3352] [KO:K04153]

Other CAS

Absorption Distribution and Excretion

170 L

6.6 mL/min/kg

Metabolism Metabolites

Primarily hepatic. In vitro, naratriptan is metabolized by a wide range of cytochrome P450 isoenzymes into a number of inactive metabolites. Half Life: 5-8 hours

Wikipedia

Yuehchukene

Biological Half Life

Use Classification

Dates

Unrecognized challenges of treating status migrainosus: An observational study

Afrim Iljazi, Abigail Chua, Raymond Rich-Fiondella, Maria Veronesi, Agustin Melo-Carrillo, Sait Ashina, Rami Burstein, Brian GrosbergPMID: 32162976 DOI: 10.1177/0333102420911461

Abstract

Status migrainosus is a condition with limited epidemiological knowledge, and no evidence-based treatment guideline or rational-driven assessment of successful treatment outcome. To fill this gap, we performed a prospective observational study in which we documented effectiveness of treatment approaches commonly used in a tertiary headache clinic.Patients with episodic and chronic migraine who experienced continuous and prolonged attacks for more than 72 hours were treated with dexamethasone (4 mg orally twice daily for 3 days), ketorolac (60 mg intramuscularly), bilateral nerve blocks (1-2% lidocaine, 0.1-0.2 ml for both supraorbital and supratrochlear nerves, 1 ml for both auriculotemporal nerves, and 1 ml for both greater occipital nerves), or naratriptan (2.5 mg twice daily for 5 days). Hourly (for the first 24 hours) and daily (for first 30 days) change in headache intensity was documented using appropriate headache diaries.

Fifty-four patients provided eligible data for 60 treatment attempts. The success rate of rendering patients pain free within 24 hours and maintaining the pain-free status for 48 hours was 4/13 (31%) for dexamethasone, 7/29 (24%) for nerve blocks, 1/9 (11%) for ketorolac and 1/9 (11%) for naratriptan. These success rates depended on time to remission, as the longer we allowed the treatments to begin to work and patients to become pain free (i.e. 2, 12, 24, 48, 72, or 96 hours), the more likely patients were to achieve and maintain a pain-free status for at least 48 hours.

These findings suggest that current treatment approaches to terminating status migrainosus are not satisfactory and call attention to the need to develop a more scientific approach to define a treatment response for status migrainosus.

Evaluation of electrochemical, UV/VIS and Raman spectroelectrochemical detection of Naratriptan with screen-printed electrodes

Carla Navarro Hernández, Daniel Martín-Yerga, María Begoña González-García, David Hernández-Santos, Pablo Fanjul-BoladoPMID: 29136905 DOI: 10.1016/j.talanta.2017.09.004

Abstract

Naratriptan, active pharmaceutical ingredient with antimigraine activity was electrochemically detected in untreated screen-printed carbon electrodes (SPCEs). Cyclic voltammetry and differential pulse voltammetry were used to carry out quantitative analysis of this molecule (in a Britton-Robinson buffer solution at pH 3.0) through its irreversible oxidation (diffusion controlled) at a potential of +0.75V (vs. Ag pseudoreference electrode). Naratriptan oxidation product is an indole based dimer with a yellowish colour (maximum absorption at 320nm) so UV-VIS spectroelectrochemistry technique was used for the very first time as an in situ characterization and quantification technique for this molecule. A reflection configuration approach allowed its measurement over the untreated carbon based electrode. Finally, time resolved Raman Spectroelectrochemistry is used as a powerful technique to carry out qualitative and quantitative analysis of Naratriptan. Electrochemically treated silver screen-printed electrodes are shown as easy to use and cost-effective SERS substrates for the analysis of Naratriptan.Quantitative structure-retention relationship model for the determination of naratriptan hydrochloride and its impurities based on artificial neural networks coupled with genetic algorithm

Mikołaj Mizera, Anna Krause, Przemysław Zalewski, Robert Skibiński, Judyta Cielecka-PiontekPMID: 28107913 DOI: 10.1016/j.talanta.2016.11.041

Abstract

Mathematical modeling of Quantitative Structure - Property Relationships met great interest in fields of in silico drug design and more recently, pharmaceutical analysis. In our approach we proposed automated method of creation Quantitative Structure-Retention Relationship (QSRR) for analysis of triptans, selective serotonin 5-HTreceptor agonists used for the treatment of acute headache. The method was created using hybrid machine learning approach, namely Genetic algorithm (GA) coupled with artificial neutral networks (ANN). Performance of proposed hybrid GA-ANN model was evaluated with predicting relative retention times of naratriptan hydrochloride impurities. Several ANN types were coupled with GA and tested: single-layer ANN (SL-ANN), double-layer ANN (D-ANN) and higher order architectures: pi-sigma ANN (PS-ANN) and sigma-pi-sigma ANN (SPS-ANN). Partial Least Squares (PLS) method was used as a reference. The separation of naratriptan hydrochloride and its related products (impurities and degradation products) was obtained by developing a gradient high-performance liquid chromatography method with diode-array detector (HPLC-DAD). Degradation products during acid-basic hydrolysis were identified with an electrospray ionization tandem mass spectrometry (Q-TOF-MS/MS) detector. Independent data for outer validation of QSRR model was obtained from the determination of related products of sumatriptan succinate via an HPLC-DAD method. Accuracy of QSRR was measured by inner-validation on naratriptan data and outer validation on sumatriptan succinate samples. The best performing model were PS-ANN and SPS-ANN with mean errors of 8% (Q

=0.87) and 15% (Q

=0.77) on an inner-validation data set, respectively. Validation on similar samples from an outer validation data set of sumatriptan succinate impurities gave mean errors of 18% (R

=0.64) and 17% (R

=0.63) for the PS-ANN and SPS-ANN models, respectively.

Triptans and migraine: advances in use, administration, formulation, and development

Amanda E Macone, Michael D PerloffPMID: 28129702 DOI: 10.1080/14656566.2017.1288721

Abstract

Recent triptan development has focused on new administration methods and formulations, triptan combination therapies, treatment in menstrually related migraines, and novel serotonin receptor subtype agonists (5HTf). Areas covered: Clinical triptan research related to migraine was reviewed, analyzing EMBASE and PUBMED data bases from 01/01/2011 to 06/29/2016, with a focus on clinical trials of class 1 or 2 level of evidence. There have been advances in drug combination therapies, as well as administration devices that aid in ease of use, increase efficacy, and decrease adverse reactions. Some new agents and devices have similar or less efficacy compared to previous generic triptan formulations. New agents have action at the 5HTf receptor subtype, and avoid vascular side effects of classic 5Ht1b/d agonists, however adverse reactions may limit their clinic use. Long half-life triptans, frovatriptan and naratriptan, do appear to have good benefit in menstral related migraine. Expert opinion: Recent advances in triptan development can offer some advantages to migraine therapy and patient preferences, but have a much higher cost compared to individual generic triptan agents. In the coming years, triptan advances with high efficacy, limiting ADRs and cost are welcomed, in this regard the 5HT1b/d triptans are already well established.Preparation and Optimization of Fast-Disintegrating Tablet Containing Naratriptan Hydrochloride Using D-Optimal Mixture Design

Samia M Omar, Fathy I AbdAlla, Noha M AbdelgawadPMID: 29869307 DOI: 10.1208/s12249-018-1061-9

Abstract

Optimization of a lyophilized fast-disintegrating tablet (LFDT) formulation containing naratriptan hydrochloride, an antimigraine drug, was the foremost objective of the study, aiming in achieving fast headache pain relief. The Design-Expert® v10 software was used to generate formulations using D-optimal mixture design with four components: gelatin (X), hydrolyzed gelatin (X

), glycine (X

), and mannitol (X

) of total solid material (TSM) w/w. The effect of the relative proportion of each component was determined on friability (Y

), hardness (Y

), and in vitro disintegration time (Y

), which was then applied for formulation optimization. In addition, their effect on tablet porosity was determined via scanning electron microscopy (SEM). Drug-excipient interaction was evaluated using differential scanning calorimetry (DSC). A comparative dissolution study against the conventional tablets was studied. Accelerated stability study was carried out in (Al/Al) and (Al/PVC) blister packs. An in vivo pharmacokinetic study was carried out to compare the optimized formulation and the conventional tablets. The optimized formulation's responses were 0.30%, 3.4 kg, and 6.12 s for Y

, Y

, and Y

, respectively. No drug-excipient interaction was specified via DSC. The optimized formulation exhibited porous structure as determined via SEM. Dissolution study demonstrated complete dissolution within 1.5 min. Study indicated stability for 78 months in (Al/Al) blister packs. In vivo pharmacokinetic study demonstrated that C

, AUC

, and AUC

were significantly higher for the developed formulation. As well, the T

was 1 h earlier than that of convenient tablet. An LFDT would achieve a faster onset of action for naratriptan compared to other formulations.

Use of existing electronic health care databases to evaluate medication safety in pregnancy: Triptan exposure in pregnancy as a case study

Akeem Yusuf, Victoria Chia, Fei Xue, Daniel D Mikol, Lisa Bollinger, Charles CangialosePMID: 30240072 DOI: 10.1002/pds.4658

Abstract

The recent expansion of electronic health and medical record systems may present an opportunity to generate robust post-approval safety data and obviate the limitations of prospective pregnancy exposure registries. We examined and compared, over the same time frame, the outcomes of triptan exposure in pregnancy using (1) a retrospective claims database and (2) a previously completed pregnancy registry.Using the Marketscan database, the risk of major birth defects was ascertained in live-born infants whose birth mothers were exposed to sumatriptan, naratriptan, or sumatriptan/naproxen during pregnancy. The frequencies of outcomes observed were compared with the findings of the 16-year sumatriptan, naratripan, and sumatriptan/naproxen prospective pregnancy registry.

About 5120 pregnancies were identified in the retrospective claims cohort in contrast to 617 included in the prospective registry during the same time frame. The proportion of major birth defects among first-semester sumatriptan exposures was 4.0%, which is exactly the same as the proportion of major birth defects reported for first-semester sumatriptan exposures in the registry. There were very few non-livebirth outcomes in both the claims analyses and registry.

These results confirm broad agreement between the database analysis and the registry regarding the safety of triptans during pregnancy. Of note, the number of triptan-exposed pregnancies identified in this large US database was about 7-fold that included in the prospective registry over the same time frame. The findings of this study support an approach of using existing health care database (s) in the post-approval assessment of medication exposure in pregnancy.

Naratriptan May Become an Alternative Prophylactic Option for Patients with Cluster Headache

Shoji Kikui, Takao TakeshimaPMID: 28883259 DOI: 10.2169/internalmedicine.9091-17

Abstract

Preparation and Optimization of Fast Dissolving Film of Naratr iptan Hydrochloride

Koradia D Krishna, Sidhdhapara T Pradip, Sheth R NavinPMID: 28201962 DOI: 10.2174/1872211311666170213105001

Abstract

Naratriptan is second-generation triptan class of antimigraine drug which selectively bind with 5-HT(1B/1D) receptor. It is widely used to treat the migraine attack due to its better tolerability and lower recurrence rate as compared to other triptans. Despite of the applicability, Naratriptan also have several drawback like slow onset of action and fist pass metabolism which reduce its efficacy. In order to increase the efficacy of naratriptan fast dissolving film is prepared.Fast dissolving film of Naratriptan hydrochloride was prepared by solvent casting method Based on the patent survey (US 7648712 B2, WO 2012053006 A2, US 20090047330 A1, EP 2821066 A4, WO 2008108940 A1, WO 2010151020 A3) excipients were screened to find out suitable combination of polymer and plasticizer and Hydroxypropylmethyl Cellulose (HPMC E6) and glycerol were selected as film forming polymer and plasticizer respectively. To study the effect of independent variables on dependent variables 32 full factorial design was applied using Concentration of HPMC E6 and Concentration of Glycerol as independent variables and disintegration time, folding endurance, tensile strength and cumulative % drug release at 2 min as dependent or response variables. A statistical model incorporating interactive and polynomial terms was utilized to evaluate the responses. Result & Conclusion: From the results of statistical evaluation batch F3 was selected as the optimized batch which exhibited shorter disintegration time (22sec) with satisfactory mechanical properties (tensile strength 652.17 gm/mm2). Dissolution of drug from F3 formulation was rapid with around 91% drug release in 120sec. Optimized batch was further evaluated for in vitro permeation study using Franz diffusion cell.

Oral transmucosal delivery of naratriptan

Mohammed Sattar, Majella E LanePMID: 27863671 DOI: 10.1016/j.ijpharm.2016.06.039

Abstract

Naratriptan (NAR) is currently used as the hydrochloride salt (NAR.HCl) for the treatment of migraine and is available in tablet dosage forms for oral administration. Buccal drug delivery offers a number of advantages compared with conventional oral delivery including rapid absorption, avoidance of first pass metabolism and improved patient compliance. We have previously prepared and characterised the base form of NAR and shown that it has more favourable properties for buccal delivery compared with NAR.HCl. This study describes the design and evaluation of a range of formulations for oral transmucosal delivery of NAR base. Permeation studies were conducted using excised porcine buccal tissue mounted in Franz cells. Of the neat solvents examined, TranscutolP (TC) showed the greatest enhancement effects and was the vehicle in which NAR was most soluble. The mechanisms by which TC might promote permeation were further probed using binary systems containing TC with either buffer or Miglyol 812

(MG). Mass balance studies were also conducted for these systems. The permeation of TC as well as NAR was also monitored for TC:MG formulations. Overall, TC appears to promote enhanced membrane permeation of NAR because of its rapid uptake into the buccal tissue. Synergistic enhancement of buccal permeation was observed when TC was combined with MG and this is attributed to the increased thermodynamic activity of NAR in these formulations. Significantly enhanced permeation of NAR was achieved for TC:MG and this was also associated with less TC remaining on the tissue or in the tissue at the end of the experiment. To our knowledge this is the first report where both enhancer and active have been monitored in buccal permeation studies. The findings underline the importance of understanding the fate of vehicle components for rational formulation design of buccal delivery systems.

Naratriptan in the Prophylactic Treatment of Cluster Headache

Yasuo Ito, Takashi Mitsufuji, Yoshio Asano, Tomokazu Shimazu, Yuji Kato, Norio Tanahashi, Yuichi Maruki, Fumihiko Sakai, Toshimasa Yamamoto, Nobuo ArakiPMID: 28883254 DOI: 10.2169/internalmedicine.8865-17